molecular formula C13H13FN2O2 B2453740 4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile CAS No. 1607297-92-6

4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile

Cat. No.: B2453740
CAS No.: 1607297-92-6
M. Wt: 248.257
InChI Key: IGMJBWMBPRBSHY-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile is a chemical compound that features a morpholine ring substituted with a 3-fluoro-5-methylbenzoyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile typically involves the reaction of 3-fluoro-5-methylbenzoyl chloride with morpholine-3-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and cost-effectiveness by adjusting parameters such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the carbonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-morpholinoaniline: A related compound with similar structural features.

    4-(2-Fluoro-4-nitrophenyl)morpholine: Another compound with a morpholine ring and a fluorinated benzoyl group.

Uniqueness

4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile is unique due to the specific positioning of the fluoro and methyl groups on the benzoyl ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(3-fluoro-5-methylbenzoyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-9-4-10(6-11(14)5-9)13(17)16-2-3-18-8-12(16)7-15/h4-6,12H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMJBWMBPRBSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)N2CCOCC2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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